(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone
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Overview
Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone is a complex organic compound that features a unique combination of a triazole ring, an azetidine ring, and a chroman moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Chroman Moiety Introduction: The chroman moiety can be introduced through a Friedel-Crafts alkylation reaction using a chroman precursor and an appropriate electrophile.
Final Coupling Step: The final step involves coupling the triazole, azetidine, and chroman moieties together using a suitable coupling reagent, such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone involves its interaction with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity. The azetidine ring can influence the compound’s binding affinity and selectivity, while the chroman moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone
- (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)ethanone
- (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)propanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(15-6-5-13-3-1-2-4-14(13)22-15)19-7-12(8-19)9-20-11-17-10-18-20/h1-4,10-12,15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPZSOOEYOPPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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